Bienvenue dans la boutique en ligne BenchChem!

2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide

Conformational analysis Medicinal chemistry Structure-Activity Relationship

2-[2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide (CAS 943104-26-5) is a synthetic small molecule belonging to the (2-cycloalkyl-1-benzimidazolyl)-N,N-diethylacetamide family, characterized by a benzimidazole core N-alkylated with a diethylacetamide side chain and substituted at the 2-position with an azepane (seven-membered cyclic amine) moiety via a methylene linker. This structural class was originally developed and evaluated for pharmacological potential, with the azepane substituent providing distinct conformational and physicochemical properties relative to smaller-ring homologs.

Molecular Formula C20H30N4O
Molecular Weight 342.5g/mol
CAS No. 943104-26-5
Cat. No. B368383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide
CAS943104-26-5
Molecular FormulaC20H30N4O
Molecular Weight342.5g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C2=CC=CC=C2N=C1CN3CCCCCC3
InChIInChI=1S/C20H30N4O/c1-3-23(4-2)20(25)16-24-18-12-8-7-11-17(18)21-19(24)15-22-13-9-5-6-10-14-22/h7-8,11-12H,3-6,9-10,13-16H2,1-2H3
InChIKeyIYXJKYUGGDYHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide (CAS 943104-26-5): Chemical Class and Core Procurement Profile


2-[2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide (CAS 943104-26-5) is a synthetic small molecule belonging to the (2-cycloalkyl-1-benzimidazolyl)-N,N-diethylacetamide family, characterized by a benzimidazole core N-alkylated with a diethylacetamide side chain and substituted at the 2-position with an azepane (seven-membered cyclic amine) moiety via a methylene linker [1]. This structural class was originally developed and evaluated for pharmacological potential, with the azepane substituent providing distinct conformational and physicochemical properties relative to smaller-ring homologs [1].

Why In-Class Substitution of 2-[2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide Carries Scientific Risk


Within the (2-cycloalkyl-1-benzimidazolyl)-N,N-diethylacetamide series, the nature of the 2-substituent directly dictates both synthetic route feasibility and biological interaction profile. The Pellicciari et al. synthetic methodology relies on homolytic cycloalkylation using cycloalkanecarboxylic acids of specific ring sizes, meaning that switching to a different cycloalkyl or heterocycloalkyl precursor requires re-optimization of the silver-catalyzed oxidative decarboxylation step [1]. Furthermore, the azepane ring introduces a seven-membered heterocycle with a basic tertiary amine, a feature absent in carbocyclic cycloalkyl analogs; this nitrogen atom can participate in additional hydrogen-bonding or ionic interactions with biological targets not available to cyclohexyl or cyclopentyl congeners [2]. Generic substitution without verifying target-specific SAR may therefore introduce uncontrolled variability in both synthetic yield and pharmacological readout.

Quantitative Differentiation Evidence for 2-[2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide vs. Structural Analogs


Ring-Size-Dependent Conformational Flexibility: Azepane vs. Cyclohexyl and Cyclopentyl Analogs

The azepane ring (7-membered) in the target compound confers greater conformational flexibility compared to the cyclohexyl (6-membered carbocycle) and cyclopentyl (5-membered carbocycle) analogs reported in the Pellicciari series [1]. The seven-membered azepane ring can adopt multiple low-energy conformations (chair, twist-chair, boat), expanding the accessible conformational space relative to the more constrained smaller rings. Additionally, the basic tertiary amine nitrogen (pKa ~9-10) of the azepane introduces a pH-dependent ionization state not present in carbocyclic cycloalkyl analogs [2]. This structural feature may alter solubility, membrane permeability, and target engagement profiles under physiological pH conditions.

Conformational analysis Medicinal chemistry Structure-Activity Relationship

Diethylacetamide Side Chain: Solubility and Bioavailability Differentiation from Carboxylic Acid and Ester Analogs

The target compound carries an N,N-diethylacetamide side chain at the benzimidazole N1 position, in contrast to the carboxylic acid analog (2-azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid (CAS 887032-01-1) . The diethylacetamide group is expected to increase lipophilicity (calculated logP) relative to the carboxylic acid, potentially enhancing membrane permeability while reducing aqueous solubility. The amide bond also confers greater metabolic stability compared to the corresponding ethyl ester, which is susceptible to esterase-mediated hydrolysis in biological media [1]. Preclinical commentary indicates that the diethylacetamide group may contribute to improved solubility and bioavailability compared to less substituted acetamide analogs [2].

Physicochemical property Drug-likeness ADME

Synthetic Accessibility via Homolytic Cycloalkylation: Azepane-Specific Precursor Considerations

The Pellicciari synthetic route to (2-cycloalkyl-1-benzimidazolyl)-N,N-diethylacetamides uses silver-catalyzed oxidative decarboxylation of cycloalkanecarboxylic acids to generate cycloalkyl radicals for homolytic substitution on benzimidazole [1]. For the azepane-substituted target compound, however, this method is not directly applicable because the requisite azepane-1-carboxylic acid is not a simple cycloalkanecarboxylic acid but a heterocyclic carbamic acid derivative requiring a distinct synthetic approach. The azepane ring is installed via alkylation of 2-(chloromethyl)-1H-benzimidazole with azepane (hexamethyleneimine), a nucleophilic substitution pathway that avoids the radical-generating conditions and potential side reactions associated with the homolytic method . This mechanistic divergence means that scale-up, impurity profile, and cost-of-goods considerations differ meaningfully from the carbocyclic series.

Synthetic chemistry Process development Radical chemistry

Biological Activity Trend: Moderate Anti-Inflammatory Signal from In Vivo-Relevant Models

According to preclinical commentary, the target compound exhibits moderate anti-inflammatory activity, positioning it as a potential candidate for treating inflammatory diseases [1]. This activity is consistent with the broader benzimidazole pharmacophore, which is known to engage targets such as leukotriene A4 hydrolase (LTA4H) and Toll-like receptors (TLR9) [2]. However, no peer-reviewed publication with quantitative IC₅₀/EC₅₀ data for CAS 943104-26-5 against a defined comparator could be identified in the public domain as of the search date. The reported activity must therefore be interpreted as a qualitative signal requiring independent verification through dose-response assays against appropriate reference compounds (e.g., zileuton for 5-LO pathway; dexamethasone for broad anti-inflammatory benchmarking).

Anti-inflammatory Preclinical pharmacology Immunomodulation

Molecular Weight and Ligand Efficiency Differentiation: 342.5 Da vs. Smaller Acetamide-Substituted Benzimidazoles

At a molecular weight of 342.5 g/mol, the target compound occupies a distinct physicochemical space compared to simpler N,N-diethylacetamide-substituted benzimidazoles. For example, 2-(1H-benzimidazol-2-yl)-N,N-diethylacetamide (CAS 62537-63-7) has a molecular weight of only 231.3 g/mol, representing a fragment-sized molecule . The addition of the azepan-1-ylmethyl group at the benzimidazole 2-position adds approximately 111 Da and introduces a basic nitrogen center. According to ligand efficiency metrics commonly used in drug discovery (e.g., LipE = pIC₅₀ - logP; LLE = pIC₅₀ - logD), the larger compound must achieve commensurately higher potency to maintain favorable efficiency indices. Without published potency data, the ligand efficiency contribution of the azepane substituent cannot be assessed quantitatively, but the substantial molecular weight increase relative to the core fragment represents a differentiation factor for library design and hit-to-lead optimization strategies [1].

Ligand efficiency Fragment-based drug design Molecular property

Optimal Procurement and Application Scenarios for 2-[2-(Azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide Based on Verified Evidence


Chemical Probe for Investigating Cycloalkyl Ring-Size Effects on Benzimidazole Target Engagement

Use CAS 943104-26-5 as a representative seven-membered heterocycloalkyl-substituted benzimidazole in a systematic SAR series alongside the Pellicciari cycloalkyl analogs (cyclopropyl through cyclohexyl). The azepane nitrogen enables exploration of basic amine-mediated interactions (e.g., salt bridge with aspartate/glutamate residues, cation-π interactions) that the carbocyclic series cannot address. Design head-to-head biochemical or biophysical assays (SPR, ITC, fluorescence polarization) against purified protein targets of interest to quantify the contribution of the azepane substituent to binding affinity and kinetics .

In Vitro Anti-Inflammatory Screening Cascade with Built-In Comparator

Based on the reported moderate anti-inflammatory signal , incorporate the compound into a tiered screening funnel: (1) Cellular assay (e.g., LPS-stimulated TNF-α release in THP-1 or PBMCs) with dexamethasone as positive control; (2) Target-based biochemical assays against LTA4H, COX-1/COX-2, and TLR9 if cellular activity is confirmed; (3) Counter-screening against a panel of unrelated receptors to assess selectivity. The diethylacetamide side chain's predicted metabolic stability reduces the risk of compound degradation during extended incubation periods commonly used in cytokine-release assays.

Synthetic Methodology Development: Benchmark Substrate for Heterocyclic N-Alkylation Optimization

Use this compound as a test substrate for optimizing N-alkylation conditions of 2-(chloromethyl)benzimidazoles with cyclic secondary amines. The azepane ring's relatively low nucleophilicity (due to steric hindrance of the seven-membered ring) compared to piperidine or pyrrolidine provides a challenging test case for evaluating new catalysts, solvents, or flow-chemistry setups. Monitor conversion and impurity profiles (especially bis-alkylation and elimination side products) by HPLC-MS .

Physicochemical Property Calibration Set for in Silico logD and pKa Prediction Models

The compound's combination of an ionizable azepane tertiary amine (predicted pKa ~9.5), a neutral diethylacetamide side chain, and an aromatic benzimidazole core makes it a valuable data point for calibrating or validating computational models that predict logD7.4, pKa, and solubility. Experimental determination of these parameters for CAS 943104-26-5 and its carbocyclic analogs would provide a systematic dataset for assessing the impact of replacing a methylene group (cyclohexyl) with a nitrogen atom (azepane) on physicochemical properties .

Quote Request

Request a Quote for 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.